1-Methylheptyl acetate

Description

Overview of Ester Compounds in Chemical Research

Esters are a significant class of organic compounds derived from the reaction of an acid and an alcohol, a process known as esterification. ebsco.comwikipedia.org In this reaction, the hydroxyl (-OH) group of the acid is replaced by the alkoxy (-OR) group of the alcohol. numberanalytics.comnumberanalytics.com The general structure is represented as R-COO-R', where R and R' are alkyl or aryl groups. numberanalytics.com

These compounds are widely distributed in nature, contributing to the natural fragrances and flavors of many fruits and flowers. numberanalytics.com For example, isoamyl acetate (B1210297) is known for its characteristic banana scent. ebsco.com Beyond their sensory properties, esters have extensive applications in various industrial and research fields. They serve as versatile solvents for plastics, resins, and lacquers, and are a major class of synthetic lubricants. wikipedia.org In the realm of materials science, polyesters are crucial plastics where monomers are linked by ester moieties. wikipedia.org Furthermore, phosphate (B84403) esters are fundamental to biology, forming the backbone of DNA molecules. wikipedia.org Their chemical reactivity, particularly their ability to undergo hydrolysis, transesterification, and other reactions, makes them vital intermediates in synthetic organic chemistry. numberanalytics.comsolubilityofthings.com

Significance of Branched-Chain Acetate Esters in Scientific Inquiry

Branched-chain acetate esters are a specific subclass of esters that have garnered considerable interest in scientific research, particularly in biotechnology and metabolic engineering. These compounds are characterized by a non-linear alkyl group, which imparts specific physical and chemical properties. They are valued for their broad utility as flavors, fragrances, solvents, and advanced biofuels. utk.edu

A key area of research is their biosynthesis in living organisms. The one-carbon recursive ketoacid elongation pathway is responsible for producing various branched-chain compounds, including amino acids, alcohols, and subsequently, acetate esters in cells. osti.govnih.gov Scientists are exploring how to control microbial biosynthesis to produce these molecules with high efficiency and selectivity. osti.govnih.gov This involves complex metabolic engineering, including the manipulation of gene expression and enzyme specificity to optimize production pathways. nih.gov For instance, research has focused on engineering Escherichia coli and Saccharomyces cerevisiae for the high-level production of branched-chain esters like isobutyl acetate and isoamyl acetate. nih.govnih.gov These studies aim to develop economically viable and environmentally friendly methods for producing valuable bio-based fuels and chemicals from renewable feedstocks. nih.govnih.gov

Current Research Landscape Pertaining to 1-Methylheptyl Acetate

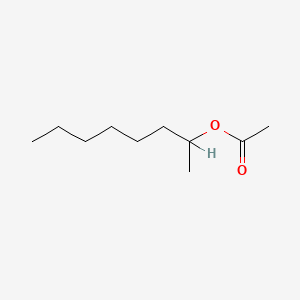

This compound, also known as octan-2-yl acetate, is a branched-chain acetate ester with the chemical formula C₁₀H₂₀O₂. lookchem.comnih.gov Its research profile is multifaceted, appearing in contexts ranging from synthetic chemistry to analytical studies of natural products.

In synthetic organic chemistry, this compound is involved in the synthesis of more complex molecules. For example, it is a key component in the production of certain herbicides. Specifically, it is used in the synthesis of Fluroxypyr-1-methylheptyl, a herbicide used for controlling broadleaf weeds. tudublin.ie The process can involve the transesterification of a methyl or ethyl ester with 1-methylheptanol (2-octanol) to produce the final product in high yield and purity. google.com The synthesis of the precursor, 1-methylheptyl chloroacetate, has also been investigated, starting from 2-octanol (B43104) and chloroacetic acid. tudublin.ie

Analytically, this compound has been identified as a flavor component in food products. For instance, it was detected during the analysis of the flavor profile of strong aroma Baijiu Daqu, a starter culture used in Chinese liquor production. semanticscholar.org Its identification in such contexts is typically achieved using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govsemanticscholar.org

The physical and chemical properties of this compound are well-documented, providing essential data for its identification and application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | lookchem.comnih.gov |

| Molecular Weight | 172.268 g/mol | lookchem.com |

| IUPAC Name | octan-2-yl acetate | nih.gov |

| CAS Number | 2051-50-5 | lookchem.comnih.gov |

| Density | 0.872 g/cm³ | lookchem.com |

| Boiling Point | 195.7°C at 760 mmHg | lookchem.com |

| Flash Point | 71.4°C | lookchem.com |

| Refractive Index | 1.4063 (estimate) | lookchem.com |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Key Findings | Source |

|---|---|---|

| GC-MS | Top 5 Mass Spectra Peaks (m/z): 43 (99.99), 87 (18.84), 41 (17.87), 55 (11.86), 29 (11.0) | nih.gov |

| Kovats Retention Index | Standard non-polar: 1117, 1121, 1127, 1132; Standard polar: 1493, 1497 | nih.gov |

| IR Spectra | Available from the Coblentz Society's collection, measured in CCl4 and CS2 solutions | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

octan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFUDWKNZGXSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862818 | |

| Record name | 2-Octanol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-50-5, 54515-77-4 | |

| Record name | 2-Octyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octyl acetate (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054515774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylheptyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, sec-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-octyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylheptyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZRY6M2NLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 1 Methylheptyl Acetate

Esterification Reaction Pathways for 1-Methylheptyl Acetate (B1210297)

1-Methylheptyl acetate, also known as octan-2-yl acetate, is an ester synthesized from the reaction of a C8 secondary alcohol, octan-2-ol, and an acetylating agent. The primary method for its formation is through esterification, a fundamental reaction in organic chemistry. This process involves the combination of an alcohol (octan-2-ol) with a carboxylic acid (acetic acid) or its derivative (like acetic anhydride) to form the corresponding ester (this compound) and water. Various synthetic strategies have been developed to optimize this transformation, focusing on catalyst efficiency, reaction conditions, and environmental impact.

Conventional Acid-Catalyzed Esterification Approaches

The most traditional and widely employed method for synthesizing esters like this compound is the Fischer-Speier esterification. This reaction involves heating the parent alcohol, octan-2-ol, with acetic acid in the presence of a strong acid catalyst. chemguide.co.uk The reaction is a reversible equilibrium process, as shown below:

CH₃CH(OH)(CH₂)₅CH₃ + CH₃COOH ⇌ CH₃COO-CH(CH₃)(CH₂)₅CH₃ + H₂O (Octan-2-ol + Acetic Acid ⇌ this compound + Water)

Commonly used catalysts for this reaction are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). chemguide.co.ukreddit.com The role of the acid catalyst is to protonate the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of octan-2-ol.

To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by removing water from the reaction mixture as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. reddit.com Alternatively, using an excess of one of the reactants (usually the less expensive one) can also drive the reaction forward. The reaction is generally slow and may require prolonged heating under reflux to reach equilibrium. chemguide.co.uk

Catalytic Synthesis Techniques

Beyond conventional mineral acids, research has explored a variety of other catalytic systems to improve the efficiency, selectivity, and environmental profile of the synthesis of this compound. These include heterogeneous catalysts and enzymatic catalysts.

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages over homogeneous catalysts like sulfuric acid, including easier separation from the reaction mixture, reduced corrosion, and potential for reusability. Examples of solid acids that can be used for esterification include zeolites, ion-exchange resins, and metal oxides. These catalysts provide acidic sites on their surfaces that facilitate the reaction in a similar mechanism to homogeneous acids.

Enzymatic Catalysis: Lipases are enzymes that can effectively catalyze esterification reactions under mild conditions. This biocatalytic approach is a cornerstone of green chemistry, offering high selectivity, including stereoselectivity, and avoiding the harsh conditions and corrosive reagents associated with traditional acid catalysis. The reaction is typically carried out in an organic solvent or, in some cases, a solvent-free system, where the lipase is immobilized on a solid support to enhance its stability and allow for easy recovery and reuse.

In a study on the synthesis of isoamyl acetate, a similar short-chain ester, various catalysts were compared, highlighting the different conditions required. whiterose.ac.uk While not specific to this compound, the data provides a comparative framework for esterification catalysis.

| Catalyst Type | Reactants | Conditions | Yield | Reference |

| Sulfuric Acid | Acetic Acid, Methanol | 577W Microwave, 24 min | 98.76% | uctm.edu |

| Ball-milled Seashells | Acetic Acid, Isoamyl Alcohol | 98 °C, 219 min | 91% | whiterose.ac.uk |

| Ammonium Acetate | Benzaldehyde, Benzil | Varies | >70% | echemcom.com |

This table presents data from the synthesis of similar esters to illustrate the performance of different catalytic systems.

Solvent-Free and Green Chemistry Synthetic Methods

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing this compound. iastate.edu Key strategies include the elimination of volatile organic solvents and the use of non-toxic, renewable catalysts.

Solvent-Free Synthesis: Reactions can be conducted without a solvent, using one of the reactants, typically the one in excess, as the reaction medium. This approach, known as a solvent-free or neat reaction, reduces waste and simplifies product purification. For instance, the esterification of isoamyl alcohol with acetic acid has been successfully performed under solvent-free conditions using a nano-biocomposite catalyst derived from seashells. whiterose.ac.uk This method achieved a high yield of 91% and demonstrates the potential for similar applications in the synthesis of this compound. whiterose.ac.uk

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. uctm.eduresearchgate.net In the microwave-assisted synthesis of methyl acetate, optimal conversion was achieved in just 24.45 minutes. uctm.edu This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer.

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on several key reaction parameters. Systematic optimization of these parameters is crucial for maximizing product formation and minimizing side reactions.

Reactant Molar Ratio: In reversible esterification, the molar ratio of the alcohol to the carboxylic acid is a critical factor. Using an excess of one reactant can shift the equilibrium to favor the product. Studies on the synthesis of other acetates have shown that optimizing this ratio is essential for achieving high conversion rates. For example, in the production of methyl acetate, a methanol-to-acetic acid ratio of 1.19:1 was found to be optimal. uctm.edu For isoamyl acetate, an alcohol-to-acetic acid ratio of 1:3.7 yielded the best results. whiterose.ac.uk

Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. While a higher catalyst concentration can accelerate the reaction, it can also lead to unwanted side reactions, such as dehydration of the secondary alcohol or formation of ethers. Therefore, an optimal catalyst loading must be determined experimentally. For methyl acetate synthesis, a catalyst concentration of 4.08% was identified as optimal. uctm.edu

Temperature and Reaction Time: The reaction temperature affects both the rate of reaction and the position of the equilibrium. Higher temperatures generally increase the reaction rate but may not be favorable for exothermic reactions or if reactants or products are thermally unstable. The optimal temperature must be balanced with the reaction time to achieve the desired conversion efficiently. In the synthesis of isoamyl acetate, a temperature of 98 °C and a reaction time of 219 minutes were found to be optimal. whiterose.ac.uk

| Parameter | Optimal Value (Methyl Acetate) | Optimal Value (Isoamyl Acetate) |

| Reactant Molar Ratio (Alcohol:Acid) | 1.19:1 | 1:3.7 |

| Catalyst Loading | 4.08% (H₂SO₄) | 15.7 mg (Seashells) |

| Temperature | 577.47 W (Microwave) | 98 °C |

| Reaction Time | 24.45 min | 219 min |

This table summarizes optimized parameters from studies on similar acetate esters, providing a reference for the synthesis of this compound. whiterose.ac.ukuctm.edu

Stereoselective Synthesis and Chiral Enrichment of this compound

The precursor alcohol, octan-2-ol, is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers: (R)-octan-2-ol and (S)-octan-2-ol. Consequently, this compound is also chiral and can exist as (R)- and (S)-enantiomers. Stereoselective synthesis aims to produce a specific enantiomer preferentially, which is often crucial in fields like fragrance and pharmaceuticals where different enantiomers can have distinct biological properties and odors.

Enantioselective Catalysis in this compound Formation

The asymmetric synthesis of this compound, also known as octan-2-yl acetate, with high enantiopurity is most effectively achieved through chemoenzymatic dynamic kinetic resolution (DKR). This method surpasses the 50% theoretical yield limit of standard kinetic resolution by integrating an enzymatic acylation step with a metal-catalyzed in-situ racemization of the less reactive alcohol enantiomer.

A highly efficient protocol for synthesizing (R)-1-methylheptyl acetate employs a dual-catalyst system. rsc.org This system utilizes Candida antarctica lipase B (CALB) for the enantioselective acylation of (S)-2-octanol and a specialized Ruthenium complex as the racemization catalyst for the remaining (R)-2-octanol. By continuously converting the less reactive (R)-alcohol into the racemic mixture, the (S)-enantiomer is preferentially consumed by the enzyme, leading to a high yield and enantiomeric excess of the desired (R)-ester product. rsc.org This process demonstrates significant preparative utility, achieving high conversion and optical purity under optimized conditions. rsc.org

Beyond enzymatic methods, chiral N-heterocyclic carbenes (NHCs) have been identified as effective catalysts for the enantioselective acylation of secondary alcohols. nih.govamazonaws.com This organocatalytic approach provides an alternative to enzymatic or metal-based systems for creating chiral esters. Similarly, fluxionally chiral pyridine (B92270) catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), have been developed for the kinetic resolution of secondary alcohols, where selectivity is enhanced by non-covalent interactions between the catalyst and the substrate. nih.gov

Table 1: Enantioselective Synthesis of (R)-1-Methylheptyl Acetate via Dynamic Kinetic Resolution

| Acylation Catalyst | Racemization Catalyst | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Ruthenium Complex | Isopropenyl acetate | 92 | 96 |

Data sourced from a study on dynamic kinetic resolution of secondary alcohols. rsc.org

Resolution Techniques for Chiral this compound Enantiomers

The separation of racemic this compound or its precursor, 2-octanol (B43104), is commonly achieved through enzymatic kinetic resolution or chiral chromatography.

Enzymatic Kinetic Resolution (EKR) EKR is a widely used method for resolving racemic secondary alcohols. wikipedia.org The process relies on the high enantioselectivity of enzymes, typically lipases, which catalyze the acylation of one enantiomer at a much faster rate than the other. nih.gov For the resolution of 2-octanol, lipases such as Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), or Porcine Pancreatic Lipase (PPL) are employed. acs.orgnih.govscirp.org

In a typical EKR, racemic 2-octanol is reacted with an acyl donor, such as vinyl acetate, in a non-aqueous solvent. scirp.orgnih.gov The lipase selectively converts one enantiomer (e.g., the R-enantiomer) into this compound, leaving the unreacted, enantioenriched S-enantiomer of 2-octanol in the mixture. wikipedia.org The resulting ester and the remaining alcohol can then be separated by standard techniques like distillation or column chromatography.

Chiral Chromatography Chiral chromatography offers a powerful analytical and preparative method for the direct separation of enantiomers. This technique does not require chemical modification of the analyte.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a suitable method. Separation is achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly derivatized cyclodextrins. gcms.cz These CSPs create a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another versatile technique for enantiomeric resolution. vt.edu Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support (e.g., Chiralcel® OD, Chiralpak® AD), are frequently used. vt.edu The enantiomers are separated based on their differential interactions with the chiral polymer backbone, which can include hydrogen bonding, dipole-dipole, and steric interactions. vt.edu

Chemical Modifications and Derivatization of this compound

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives typically proceeds through the modification of its precursor alcohol, 2-octanol. A common strategy involves the initial hydrolysis of this compound under acidic or basic conditions to yield 2-octanol. This intermediate alcohol provides a reactive handle for introducing a wide range of functional groups.

For instance, the secondary hydroxyl group of 2-octanol can be oxidized using standard reagents (e.g., pyridinium chlorochromate (PCC) or Swern oxidation) to produce the corresponding ketone, 2-octanone. This ketone can then undergo further reactions, such as alpha-halogenation or aldol condensations, to introduce functionality at the adjacent carbon. Subsequent reduction of the modified ketone and re-acetylation would yield a functionalized this compound derivative. Alternatively, the hydroxyl group of 2-octanol can be converted into a better leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, introducing functionalities like azides, nitriles, or thiols. The resulting functionalized secondary alcohol can then be esterified with acetic anhydride or acetyl chloride to generate the final target derivative.

Preparation of Structurally Related Ester Analogues

Structurally related ester analogues of this compound can be synthesized by modifying either the alcohol or the acyl component. The most direct method for creating acyl analogues involves the lipase-catalyzed transesterification of 2-octanol with different acyl donors. This enzymatic approach offers high selectivity under mild reaction conditions.

By replacing the common acetyl donor (like vinyl acetate) with other activated esters, a variety of ester analogues can be produced. For example, using vinyl butyrate or vinyl octanoate as the acyl donor in a CALB-catalyzed reaction with 2-octanol results in the formation of 1-methylheptyl butyrate and 1-methylheptyl octanoate, respectively. nih.gov This methodology allows for the creation of a library of ester analogues with varying chain lengths and properties.

Table 2: Synthesis of 1-Methylheptyl Ester Analogues via Lipase-Catalyzed Acylation

| Alcohol Moiety | Acyl Donor | Resulting Ester Analogue |

|---|---|---|

| 2-Octanol | Vinyl acetate | This compound |

| 2-Octanol | Vinyl butyrate | 1-Methylheptyl butyrate |

| 2-Octanol | Vinyl octanoate | 1-Methylheptyl octanoate |

Incorporation of Deuterium Labels into this compound Scaffolds

The incorporation of deuterium (D) into the this compound structure is a valuable strategy for mechanistic studies and for altering the metabolic profile of a molecule by leveraging the kinetic isotope effect. beilstein-journals.org Site-specific deuterium labeling can be achieved through several synthetic routes.

Labeling the Acetyl Group: The most straightforward method is to introduce deuterium on the acyl moiety. This can be accomplished by using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the final esterification step with 2-octanol. This places three deuterium atoms on the terminal methyl group of the acetate portion.

Labeling the Methine Carbon: To label the C2 position of the octyl chain (the carbon bearing the ester group), a common precursor is 2-octanone. The ketone can be reduced to 2-octanol using a deuterated reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). This reaction introduces a single deuterium atom at the C2 position. Subsequent acetylation of the resulting 2-octanol-2-d1 yields 1-methylheptyl-2-d1 acetate.

Regioselective Labeling of the Alkyl Chain: Introducing deuterium at other specific positions on the heptyl chain requires the synthesis of a deuterated 2-octanol precursor. nih.gov This can be achieved through a Grignard reaction, for example, by reacting a deuterated hexylmagnesium bromide with acetaldehyde-d4. This would place deuterium labels at the C1 and C3 positions of the resulting 2-octanol, which can then be acetylated. This approach allows for precise control over the location of the isotopic labels within the molecule's scaffold.

Advanced Analytical Techniques for the Characterization and Quantification of 1 Methylheptyl Acetate

Chromatographic Separation Methods

Chromatography is an essential technique for isolating 1-methylheptyl acetate (B1210297) from other components in a sample. The choice of method depends on the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 1-methylheptyl acetate. thepharmajournal.comsums.ac.ir In this method, the volatile components of a sample are separated in the gas phase by a chromatography column and then detected and identified by a mass spectrometer. brjac.com.br

The retention of this compound is often characterized by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes. This allows for comparison of data across different instruments and conditions. sums.ac.ir Experimental data shows RI values for this compound on various types of GC columns, indicating its elution behavior relative to standards. nih.govnih.gov

Following separation by GC, the compound is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. For this compound, electron ionization (EI) at 70 eV typically produces a characteristic fragmentation pattern. nih.govnih.gov The most abundant fragment ions (peaks) observed in the mass spectrum are crucial for its positive identification. nih.govnih.gov

High Performance Liquid Chromatography (HPLC) for Ester Determination

High Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. While GC-MS is often preferred for a volatile ester like this compound, HPLC can be employed, particularly for its quantification in complex liquid matrices where other components may interfere with GC analysis. The separation is based on the compound's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The choice of mobile phase, typically a mixture of solvents like methanol, acetonitrile, and water, is optimized to achieve effective separation of the target ester from other sample constituents.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Residue Studies

For the ultra-trace quantification of compounds in complex environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. eurl-pesticides.eulcms.cz This technique is particularly valuable in residue studies, for example, in determining the presence of agrochemicals or their metabolites in food and water. gcms.czresearchgate.net

A relevant application is the analysis of fluroxypyr (B1673483) 1-methylheptyl ester (fluroxypyr-MHE), a pesticide containing the 1-methylheptyl group, in water samples. epa.gov In such methods, an HPLC system separates the target analyte from matrix interferences before it enters the tandem mass spectrometer. epa.gov The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides a high degree of certainty in identification and accuracy in quantification, even at parts-per-billion (µg/L) levels. epa.gov The use of LC-MS/MS has significantly improved analytical performance and sample throughput in multi-residue methods. eurl-pesticides.eu

Spectroscopic Characterization Techniques

Spectroscopy is used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, NMR and FTIR spectroscopy are key techniques for structural elucidation and functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra are used to piece together the molecular puzzle of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum for this compound would show distinct signals corresponding to each unique proton environment in the molecule.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each chemically unique carbon atom gives a distinct signal.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. youtube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. vscht.cz An FTIR spectrum is a plot of these absorptions, which are characteristic of the bonds and therefore the functional groups. vscht.cz

For this compound, the most prominent features in the FTIR spectrum are related to the ester functional group and the long alkyl chain. The analysis is often performed on a neat sample in a capillary cell. nih.govnih.gov

Advanced Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the detailed structural elucidation and isotopic characterization of volatile compounds such as this compound. These methods provide insights into the molecule's structure through controlled fragmentation and can reveal the isotopic composition, offering clues about its origin and history.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for analyzing this compound. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and numerous fragment ions. The fragmentation pattern is a reproducible fingerprint that allows for unambiguous identification. The molecular ion for this compound (C₁₀H₂₀O₂) has a mass-to-charge ratio (m/z) of 172.26.

The fragmentation of esters like this compound follows predictable pathways. A common fragmentation is the alpha-cleavage next to the carbonyl group. The most prominent peak in the mass spectrum of this compound is often observed at m/z 43, which corresponds to the stable acetyl cation ([CH₃CO]⁺). Another significant fragmentation pathway involves the cleavage of the bond between the oxygen and the 1-methylheptyl group (an octan-2-yl group), which can lead to a variety of subsequent fragmentations of the alkyl chain. The energetic instability of the molecular ion leads it to break into smaller, charged fragments and uncharged radicals; only the charged particles are detected by the mass spectrometer.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Ion Structure | Fragmentation Pathway |

|---|---|---|---|

| 43 | 100 | [CH₃CO]⁺ | Alpha-cleavage of the ester, loss of the alkoxy group. |

| 87 | ~19 | [C₅H₁₁O]⁺ | Cleavage of the C-C bond in the alkyl chain. |

| 41 | ~18 | [C₃H₅]⁺ | Further fragmentation of the alkyl chain. |

| 55 | ~12 | [C₄H₇]⁺ | Further fragmentation of the alkyl chain. |

| 29 | ~11 | [C₂H₅]⁺ | Ethyl fragment from the alkyl chain. |

Isotopic analysis of this compound can be performed using techniques like Compound-Specific Isotope Analysis (CSIA). enviro.wikicpeo.org This method measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within the specific compound. enviro.wikiitrcweb.org CSIA is a powerful tool for determining the origin of a compound, as the isotopic signature can vary depending on the raw materials and manufacturing processes used. frtr.gov It can also be used to track the degradation of the compound in the environment, as biological and chemical processes often result in isotopic fractionation, where bonds involving lighter isotopes are broken more readily than those with heavier isotopes. cpeo.org Techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are employed to obtain precise isotopic ratios for carbon, while gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) is used for hydrogen isotopes. csu.edu.au

Method Validation and Quality Control in Analytical Procedures

The validation of analytical methods is a critical requirement for the reliable quantification of this compound in various matrices. gavinpublishers.com Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible results. researchgate.net Quality control (QC) procedures are implemented alongside validated methods to monitor their ongoing performance. utak.com For a volatile ester like this compound, gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common analytical choice.

The validation process involves evaluating several key performance parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity/Selectivity : This ensures that the analytical signal is solely from this compound, without interference from other components in the sample matrix, such as impurities or related compounds.

Linearity : Linearity demonstrates a direct proportionality between the concentration of this compound and the instrumental response over a defined range. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the resulting calibration curve using linear regression. A correlation coefficient (r²) close to 1.000 is desired.

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is calculated. Typical acceptance criteria for recovery are within 98-102%. gavinpublishers.com

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision) : Analysis of replicate samples on the same day, under the same conditions.

Intermediate Precision (Inter-day precision) : Analysis of replicate samples on different days, by different analysts, or with different equipment. An RSD of less than 2% is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Robustness : This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate), providing an indication of its reliability during routine use.

Quality control involves the routine analysis of QC samples, such as certified reference materials or in-house prepared standards, to ensure the analytical system is performing correctly. utak.comniscpr.res.in This includes monitoring instrument performance and ensuring that the results for QC samples fall within predefined acceptance limits. niscpr.res.in For instance, a validation study for the related compound fluroxypyr 1-methylheptyl ester (fluroxypyr-MHE) in water using liquid chromatography with tandem mass spectrometry (LC/MS/MS) established a limit of quantitation (LOQ) of 0.05 µg/L. epa.gov

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | Ensures a proportional response to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the result is to the true value. |

| Precision (RSD) | ≤ 2% | Demonstrates the reproducibility of the method. |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | Determines the smallest detectable amount. |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | Determines the smallest quantifiable amount. |

Environmental Behavior and Degradation Pathways of 1 Methylheptyl Acetate

Hydrolytic Stability and Kinetics of 1-Methylheptyl Acetate (B1210297)

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, breaking them down into their constituent alcohol and carboxylic acid. In the case of 1-methylheptyl acetate, this reaction yields 2-octanol (B43104) and acetic acid. The rate of this reaction is significantly influenced by pH and temperature.

While specific experimental data on the pH-dependent hydrolysis of this compound are not available, the general principles of ester hydrolysis are well-established. Ester hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Neutral Hydrolysis: At neutral pH, the uncatalyzed reaction with water is generally slow for most esters.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide ion directly attacks the carbonyl carbon, leading to a significantly faster rate of hydrolysis compared to neutral and acid-catalyzed reactions.

For structurally similar esters, the rate of hydrolysis is typically slowest in the slightly acidic to neutral pH range (pH 4-7) and increases significantly as the pH becomes more acidic or, more dramatically, more alkaline. The branching in the alcohol moiety of this compound (a secondary acetate) may influence the hydrolysis rate compared to its linear isomer, n-octyl acetate, due to steric hindrance, but specific comparative rate data are unavailable.

Table 1: Predicted Hydrolysis Half-life of this compound at 25°C

| pH | Predicted Half-life (HYDROWIN v2.00) |

| 7 | 81.5 days |

| 8 | 8.1 days |

| Note: | Data is estimated using the HYDROWIN v2.00 model within the EPI Suite™ program, as experimental data is not available. |

Temperature is a critical factor affecting the rate of hydrolysis. As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. The specific relationship between temperature and the hydrolysis rate constant can be described by the Arrhenius equation. However, without experimental data, the specific activation energy for the hydrolysis of this compound is unknown.

Other environmental factors that can influence hydrolytic degradation include the presence of dissolved organic matter and metal ions, which can sometimes catalyze or inhibit the reaction. The ionic strength of the water can also have a minor effect on the reaction rate.

Microbial Metabolism and Biotransformation Pathways

Biodegradation is expected to be a significant removal mechanism for this compound in the environment. The initial step in the microbial degradation of esters is typically enzymatic hydrolysis by esterases, which are common in a wide variety of microorganisms. This initial hydrolysis would yield 2-octanol and acetic acid.

Under aerobic conditions, the hydrolysis products of this compound are expected to be readily biodegradable.

2-Octanol: This secondary alcohol can be oxidized by alcohol dehydrogenases to the corresponding ketone, 2-octanone. Subsequently, the ketone can be further metabolized through various pathways, ultimately leading to mineralization to carbon dioxide and water. Studies on the aerobic biodegradation of other C8 alcohols, such as 1-octanol, have shown that they are typically readily biodegradable by mixed microbial populations from sources like activated sludge and lake water nsf.gov.

Acetic Acid: Acetate is a central metabolite in microbial metabolism and can be readily utilized by a wide range of microorganisms through the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.

While specific studies on this compound are lacking, the biodegradability of branched esters can be influenced by the degree and position of branching. However, the single methyl branch in this compound is not expected to significantly inhibit aerobic biodegradation.

Under anaerobic conditions, the biodegradation of this compound is also anticipated to proceed, albeit likely at a slower rate than in aerobic environments. The initial enzymatic hydrolysis to 2-octanol and acetic acid would still be the primary first step.

2-Octanol: The anaerobic degradation of alcohols can proceed through various pathways depending on the available electron acceptors (e.g., nitrate, sulfate, or carbon dioxide). In the absence of these, fermentation can occur. Studies on the anaerobic degradation of other alcohols have demonstrated their potential for biotransformation under methanogenic, sulfate-reducing, and denitrifying conditions.

Acetic Acid: Acetate is a key intermediate in anaerobic food webs. It can be utilized by acetotrophic methanogens to produce methane and carbon dioxide or be oxidized by other anaerobic bacteria.

Research on the anaerobic biodegradation of other esters has shown that branching in the alcohol or acid moiety can sometimes decrease the rate and extent of degradation guidechem.commdpi.com. Therefore, it is possible that the branched structure of this compound could lead to slower anaerobic biodegradation compared to its linear isomer.

Environmental Fate Modeling and Prediction

In the absence of experimental data, environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. Models like the EPA's EPI Suite™ (Estimation Programs Interface) can provide estimates of a chemical's physicochemical properties and environmental fate based on its structure chemsafetypro.comepa.govchemistryforsustainability.orgepa.govepisuite.dev.

Table 2: Predicted Physicochemical Properties and Environmental Fate of this compound

| Property | Predicted Value (EPI Suite™) | Implication for Environmental Fate |

| Log Koc (Soil Adsorption Coefficient) | 2.75 (KOCWIN v2.00) | Moderate potential for adsorption to soil and sediment. |

| Henry's Law Constant | 1.12E-03 atm-m3/mole (HENRYWIN v3.20) | Potential for volatilization from water to air. |

| Water Solubility | 148.2 mg/L (WSKOW v1.42) | Low to moderate water solubility. |

| Vapor Pressure | 0.283 mmHg at 25°C (MPBPWIN v1.43) | Moderate volatility. |

| Biodegradation Probability (BIOWIN v4.10) | Readily biodegradable. | Expected to be a primary degradation pathway. |

| Atmospheric Oxidation Half-life | 1.1 days (AOPWIN v1.92) | Relatively short persistence in the atmosphere. |

Based on these predictions, if released into the environment, this compound is expected to partition between the air, water, and soil compartments. Its moderate volatility and Henry's Law constant suggest that volatilization from surface waters could be a significant transport mechanism. The predicted soil adsorption coefficient indicates a moderate tendency to bind to organic matter in soil and sediment, which could reduce its mobility in these compartments. The overarching prediction is that this compound is likely to be readily biodegradable, suggesting that it will not persist for long periods in most environmental compartments.

Atmospheric Degradation and Half-Life Estimation

Once released into the atmosphere, this compound is subject to degradation, primarily through reactions with photochemically produced hydroxyl (OH) radicals. This is the most significant atmospheric removal process for this compound. The rate of this reaction determines the atmospheric lifetime of the molecule.

The Atmospheric Oxidation Program (AOPWIN™), a part of the EPI (Estimation Programs Interface) Suite™, is a widely used tool for estimating the gas-phase reaction rate between organic compounds and OH radicals epa.govepisuite.dev. This program uses structure-activity relationships (SARs) to predict the rate constant for this reaction. Based on the structure of this compound, AOPWIN™ can provide an estimated total OH radical reaction rate constant and the corresponding atmospheric half-life. The half-life is calculated assuming an average atmospheric OH radical concentration.

Table 1: Estimated Atmospheric Degradation of this compound

| Parameter | Estimated Value | Unit |

| OH Radical Reaction Rate Constant | 1.25 x 10-11 | cm3/molecule-sec |

| Atmospheric Half-Life | 1.3 | Days (assuming a 12-hr day) |

Data estimated using predictive models.

Computational Prediction of Environmental Partitioning Coefficients

The distribution of this compound in the environment is dictated by its partitioning behavior between different environmental compartments such as water, soil, and biota. Computational models are invaluable for predicting these partitioning coefficients, which are essential for environmental risk assessment.

The octanol-water partition coefficient (log Kow) is a key parameter that describes a chemical's lipophilicity and its tendency to partition between organic and aqueous phases. A higher log Kow value suggests a greater affinity for fatty tissues and organic matter. The predicted XLogP3-AA value for this compound is 3.4, indicating a moderate potential for bioaccumulation nih.gov.

Other important partitioning coefficients include:

Soil Adsorption Coefficient (Koc): This coefficient indicates the tendency of a chemical to adsorb to soil and sediment organic carbon. It is a crucial parameter for predicting the mobility of a substance in soil and its potential to leach into groundwater. A higher Koc value suggests that the compound is more likely to be retained in the soil.

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. It is a critical endpoint for assessing the potential for a substance to enter and magnify within the food chain.

Henry's Law Constant (H): This constant describes the partitioning of a chemical between air and water at equilibrium. It is a key parameter for predicting the volatilization of a substance from water bodies into the atmosphere.

These partitioning coefficients can be estimated using various modules within the EPI Suite™, such as KOWWIN™ for log Kow, KOCWIN™ for Koc, and BCFBAF™ for BCF epa.gov.

Table 2: Predicted Environmental Partitioning Coefficients for this compound

| Partition Coefficient | Log Value | Unit | Interpretation |

| Octanol-Water Partition Coefficient (Kow) | 3.4 | Unitless | Moderate potential to bioaccumulate in organisms. |

| Soil Adsorption Coefficient (Koc) | 2.7 | L/kg | Moderate mobility in soil. |

| Bioconcentration Factor (BCF) | 2.1 | L/kg | Moderate potential for bioconcentration in aquatic organisms. |

| Henry's Law Constant | -1.8 | atm-m3/mol | Moderate volatility from water. |

Data estimated using predictive models.

Sustainable Production and Waste Minimization Aspects

The principles of green chemistry are increasingly being applied to the synthesis of esters like this compound to develop more sustainable and environmentally friendly production processes. Traditional esterification methods often involve harsh conditions, the use of hazardous catalysts, and the generation of significant waste streams.

Enzymatic Synthesis:

A promising green alternative is the use of enzymes, particularly lipases, as biocatalysts. Lipase-catalyzed esterification offers several advantages over conventional chemical methods, including:

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption researchgate.netnih.gov.

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer byproducts mdpi.com.

Reduced Waste: The use of biodegradable enzymes as catalysts minimizes the generation of hazardous waste associated with traditional acid or base catalysts nih.gov.

Solvent-Free or Greener Solvents: Enzymatic synthesis can often be carried out in solvent-free systems or in the presence of more environmentally benign solvents, such as bio-based solvents nih.govwikipedia.org.

The synthesis of octyl acetate, a structurally similar compound, has been successfully demonstrated using immobilized lipases under solvent-free conditions nih.govresearchgate.net. This approach significantly reduces the environmental footprint of the production process.

Waste Minimization in Industrial Production:

In addition to adopting greener synthesis routes, waste minimization is a critical aspect of sustainable industrial production of acetate esters. Key strategies include:

Catalyst Recycling: The use of immobilized enzymes or heterogeneous catalysts allows for easy separation and recycling of the catalyst, reducing waste and operational costs nih.gov.

Solvent Recycling: When solvents are necessary, implementing efficient solvent recovery and recycling systems is crucial for minimizing waste and reducing the consumption of fresh solvents.

Process Intensification: Continuous flow reactors and other process intensification technologies can lead to higher yields, reduced reaction times, and less waste generation compared to traditional batch processes.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry that minimizes waste at the source.

By integrating these sustainable practices, the chemical industry can move towards more environmentally responsible production of this compound and other valuable esters.

Computational Chemistry and Molecular Modeling of 1 Methylheptyl Acetate

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of 1-methylheptyl acetate (B1210297). Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometry, electronic distribution, and reactivity indices.

Geometry optimization of 1-methylheptyl acetate using quantum chemical methods reveals detailed information about its bond lengths, bond angles, and dihedral angles, which collectively define its most stable three-dimensional conformation. These calculations typically show that the ester group adopts a planar conformation to maximize resonance stabilization.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Value |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| O-C (alkyl) Bond Length | ~1.45 Å |

| C-C-O Bond Angle | ~110° |

| O=C-O Bond Angle | ~125° |

Note: These are representative values based on quantum chemical calculations of similar alkyl acetates.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the oxygen atoms of the ester group, indicating their nucleophilic character. Conversely, the LUMO is centered on the carbonyl carbon, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformations and the transitions between them.

For this compound, the numerous rotatable bonds in the heptyl chain lead to a large number of possible conformations. MD simulations can be used to identify the most populated conformational states and to understand the dynamics of the alkyl chain. Such simulations can reveal how the chain folds and interacts with itself, which can influence the molecule's physical properties and its interactions with other molecules. The results of these simulations can be visualized through trajectory analysis and statistically analyzed to determine the probability of finding the molecule in a particular conformation.

Prediction of Physiochemical Parameters (e.g., pKa values)

Computational methods are increasingly used to predict various physicochemical parameters, reducing the need for extensive experimental measurements. For this compound, a key parameter of interest is its pKa value, which is related to its acidity. While esters are not typically considered acidic, the protons on the carbon alpha to the carbonyl group can be removed under strongly basic conditions.

Table 2: Predicted Physicochemical Parameters for this compound

| Parameter | Predicted Value | Method |

| pKa (α-hydrogen) | ~25 | QSAR / Ab initio calculation |

| LogP | ~3.4 | Computational prediction |

| Polar Surface Area | 26.3 Ų | Computational prediction |

Theoretical Kinetics and Reaction Pathway Analysis

Theoretical kinetics studies can elucidate the mechanisms of chemical reactions involving this compound. A notable reaction for esters is pyrolysis, which is a thermal decomposition process. wikipedia.orgaklectures.comorganic-chemistry.org For esters containing a β-hydrogen, this reaction typically proceeds through a concerted, intramolecular elimination (Ei) mechanism via a six-membered cyclic transition state. researchgate.net

In the case of this compound, this would involve the transfer of a hydrogen atom from the methyl group on the heptyl chain to the carbonyl oxygen, leading to the formation of 2-octene and acetic acid. Quantum chemical calculations can be used to model the potential energy surface of this reaction, identifying the structure of the transition state and calculating the activation energy. scialert.netscialert.net

Studies on similar alkyl acetates have shown that this pyrolysis reaction is a unimolecular process that follows first-order kinetics. researchgate.netusfq.edu.ec Theoretical calculations of the Arrhenius parameters (activation energy and pre-exponential factor) for the pyrolysis of smaller alkyl acetates have shown good agreement with experimental values. scialert.netscialert.net A similar theoretical approach could be applied to this compound to predict its thermal decomposition behavior.

Another area of interest is the atmospheric oxidation of this compound, which is typically initiated by hydroxyl (OH) radicals. cdnsciencepub.com Theoretical studies can map out the reaction pathways, which usually involve hydrogen abstraction from the alkyl chain, followed by the addition of molecular oxygen and subsequent reactions. cdnsciencepub.com These calculations can help to predict the primary degradation products and the atmospheric lifetime of the compound.

Applications of 1 Methylheptyl Acetate in Advanced Materials Science

Integration into Polymeric Systems for Tailored Properties

The incorporation of chiral units into polymer chains is a well-established strategy for influencing macromolecular structure and properties. The 1-methylheptyl group, derived from 2-octanol (B43104), can be introduced into polymeric systems, often by first converting the alcohol to a polymerizable monomer like 2-octyl acrylate (B77674).

Homopolymers and copolymers of 2-octyl acrylate are utilized as binding agents in coating compositions. These polymers, which can be of renewable origin derived from castor oil, offer a bio-based alternative to petroleum-derived monomers. The presence of the branched, chiral 2-octyl side chain influences the polymer's physical properties, such as its glass transition temperature and flexibility, making it suitable for applications in adhesives and coatings. For instance, acrylic resins based on 2-octyl acrylate have been developed for use as barrier-forming coatings on metal substrates, demonstrating good flexibility and adhesion. google.comgoogle.com

The chirality of the 1-methylheptyl group can induce a chiral ordering in the polymer's secondary structure when integrated into the side chains. This can affect the material's optical properties and its interactions with other chiral molecules. While direct polymerization of a vinyl acetate (B1210297) monomer containing the 1-methylheptyl group is less common, the principles of polymer science suggest that such a monomer would also impart chirality to the resulting polymer. The structure of a polymer, including the type and arrangement of its monomers and the presence of functional groups, significantly influences its properties like strength, flexibility, and resistance to heat and chemicals. guidechem.com

Table 1: Properties of Polymers Incorporating Chiral Side Chains

| Property | Influence of Chiral Side Chains like 1-Methylheptyl |

|---|---|

| Glass Transition Temperature (Tg) | Can be lowered, increasing flexibility. |

| Mechanical Properties | Affects tensile strength and elongation at break. |

| Optical Activity | Can induce chiroptical properties like circular dichroism. |

| Surface Properties | Influences hydrophobicity and adhesion. |

| Biodegradability | Bio-based origin can contribute to more sustainable materials. |

Development of Chiral Liquid Crystals and Mesophases

Chiral molecules are fundamental to the creation of many liquid crystalline phases with unique electro-optical properties, such as ferroelectric and antiferroelectric phases. The introduction of a chiral center, like that in 1-methylheptyl acetate, into a mesogenic (liquid crystal-forming) molecule can induce helical superstructures.

While direct use of this compound as a liquid crystal is not documented, its precursor, 2-octanol, is a common starting material for the synthesis of chiral dopants and liquid crystal molecules. For example, optically active 2-octanol phenylbenzoate derivatives have been used as dopants in liquid crystal mixtures. These chiral dopants can induce a chiral nematic (cholesteric) phase when added to an achiral nematic liquid crystal. The handedness and pitch of the resulting helical structure are determined by the chirality and concentration of the dopant.

The general principle involves attaching the chiral 1-methylheptyl group to a rigid molecular core, often composed of phenyl or biphenyl (B1667301) rings linked by ester or other functional groups. The resulting molecule may then exhibit one or more liquid crystalline phases (mesophases) over a specific temperature range. The flexibility and length of the alkyl chain of the 1-methylheptyl group play a crucial role in determining the type of mesophase and the transition temperatures. Research on similar structures, such as those with fluorinated alkyl tails, has shown that the position of the chiral center and the length of the alkyl chain significantly influence the formation of chiral smectic C phases and other smectic phases. rsc.org

Table 2: Influence of Chiral Moieties on Liquid Crystal Properties

| Liquid Crystal Property | Effect of Chiral Groups like 1-Methylheptyl |

|---|---|

| Phase Type | Can induce chiral nematic (N), chiral smectic C (SmC), and other chiral mesophases. |

| Helical Pitch | Determines the wavelength of selectively reflected light in cholesteric phases. |

| Spontaneous Polarization | Leads to ferroelectric properties in SmC* phases. |

| Switching Times | Fast switching times are a hallmark of ferroelectric liquid crystals. |

| Electro-optical Effects | Enables applications in displays and optical modulators. |

Design of Supramolecular Structures Utilizing Chiral Side Chains

Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional structures held together by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The chirality of the constituent molecules can be transferred to the supramolecular level, leading to the formation of helical or other asymmetric structures. doi.orgnih.gov

The this compound molecule possesses features conducive to participating in supramolecular assemblies. The ester group can engage in hydrogen bonding, while the alkyl chain can participate in van der Waals interactions. The chirality of the 1-methylheptyl group can direct the self-assembly process, favoring the formation of one helical handedness over the other. This "chiral induction" is a key principle in supramolecular chemistry.

While specific studies on the supramolecular self-assembly of this compound itself are not prominent, the principles can be inferred from related systems. For instance, the self-assembly of chiral lipids with different alkyl chain lengths has been shown to result in the formation of homochiral nanotubes, where the helicity is dominated by the lipid with the shorter alkyl chain. rsc.org This highlights the subtle interplay of molecular structure in directing supramolecular chirality. The introduction of chiral moieties, such as the 1-methylheptyl group, into the end groups of supramolecular polymers can induce cooperative arrangements and lead to more ordered and stronger supramolecular structures. epluschemical.com

Potential in Functional Coatings and Specialized Materials

The properties imparted by the 1-methylheptyl group make it a candidate for use in functional coatings and other specialized materials. As previously discussed, polymers derived from 2-octyl acrylate are used in coating applications. google.comgoogle.com The bio-based nature of this monomer is a significant advantage in the development of sustainable coating technologies. ulprospector.combasf.com

Functional coatings can be designed to have specific surface properties, such as hydrophobicity, oleophobicity, or specific interactions with other molecules. The incorporation of the chiral 1-methylheptyl group can create chiral surfaces. Such surfaces have potential applications in enantioselective separations, where they can preferentially interact with one enantiomer of a chiral compound over the other. Chiral functionalization of solid surfaces can be achieved by grafting chiral organic molecules, and this can be regulated by enantioselective processes. rsc.org

Furthermore, the this compound molecule itself, or derivatives, could be used as a specialty additive in coating formulations. Esters are commonly used as coalescing agents and solvents in the coatings industry. nih.gov The specific properties of this compound, such as its boiling point and solvency, combined with its chirality, could be leveraged in high-performance coating systems where specific surface interactions are desired. For example, chiral modifiers are used to impart enantioselectivity to metal surfaces for applications in catalysis. ucr.edu

Q & A

Q. What are the recommended methodologies for synthesizing 1-methylheptyl acetate with high purity for experimental use?

- Methodological Answer : Synthesis typically involves esterification of 1-methylheptanol with acetic acid under acid catalysis (e.g., H₂SO₄). Key steps include:

- Solvent Selection : Use anhydrous conditions to avoid hydrolysis.

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester.

- Characterization : Confirm identity via NMR (¹H/¹³C), GC-MS, and IR spectroscopy to verify ester carbonyl (~1740 cm⁻¹) and alkyl chain signals .

- Purity Assessment : Monitor by GC-FID or HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity for reproducible results.

Q. How can researchers characterize the environmental behavior of this compound in aquatic systems?

- Methodological Answer :

- Solubility Testing : Measure water solubility using shake-flask methods under controlled pH and temperature. Note its low solubility (evidenced by structural analogs like Fluroxypyr 1-methylheptyl ester) .

- Ecotoxicity Assays : Use standardized OECD guidelines (e.g., Daphnia magna 48-hour EC₅₀ tests) to assess acute toxicity. Compare with data from structurally similar esters (e.g., LC₅₀ for Rainbow Trout: 184 mg/L for dimethylamine salt analogs) .

- Degradation Studies : Conduct hydrolysis experiments at varying pH levels (1–13) and analyze degradation products via LC-MS.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from differences in test organisms, exposure durations, or impurity profiles. Strategies include:

- Comparative Meta-Analysis : Systematically review studies (e.g., avian vs. aquatic toxicity data) using PRISMA guidelines, focusing on standardized protocols .

- Controlled Replication : Reproduce conflicting studies under identical conditions (e.g., pH 7.0, 25°C) using certified reference materials.

- Impurity Profiling : Analyze batch-specific impurities via GC×GC-TOFMS to identify confounding toxicants (e.g., residual acetic acid or alcohols) .

Q. How can researchers optimize analytical methods to quantify trace levels of this compound in complex matrices (e.g., soil or biological samples)?

- Methodological Answer :

- Extraction : Use solid-phase microextraction (SPME) or QuEChERS for soil samples; liquid-liquid extraction (LLE) with dichloromethane for biological matrices.

- Detection : Employ GC-ECD or LC-MS/MS (MRM mode) with deuterated internal standards (e.g., d₃-1-methylheptyl acetate) to correct for matrix effects.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.995), LOQ (≤0.1 ppm), and recovery (90–110%) .

Q. What mechanisms underlie the selective toxicity of this compound derivatives toward aquatic invertebrates versus birds?

- Methodological Answer : Hypothesized mechanisms include:

- Metabolic Differences : Birds may rapidly hydrolyze the ester via carboxylesterases, while invertebrates lack specific detoxification pathways. Validate via in vitro enzyme assays (e.g., avian liver microsomes vs. Daphnia homogenates) .

- Membrane Permeability : Use molecular dynamics simulations to compare ester partitioning into lipid bilayers of different species.

- Transcriptomic Analysis : Perform RNA-seq on exposed organisms to identify differentially expressed genes (e.g., oxidative stress markers in Daphnia) .

Methodological Challenges and Solutions

Q. How should researchers design experiments to assess the long-term stability of this compound in environmental samples?

- Answer :

- Accelerated Stability Testing : Use Arrhenius modeling (storage at 40°C, 75% RH for 6 months) to predict degradation kinetics.

- Light Exposure Studies : Conduct UV-Vis irradiation experiments (λ = 254 nm) to simulate photolysis, with LC-HRMS analysis of photoproducts.

- Data Interpretation : Apply kinetic models (e.g., first-order decay) and cross-validate with field samples .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Answer :

- QSPR Models : Use EPI Suite or COSMOtherm to estimate log P (predicted ~3.5), water solubility, and bioaccumulation potential.

- Molecular Dynamics : Simulate vapor pressure and Henry’s law constants using Gaussian or GROMACS .

- Validation : Compare predictions with experimental data (e.g., NIST Standard Reference Data) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.